molecular formula C23H31ClN2O B1436931 N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride CAS No. 1465-22-1

N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride

Cat. No. B1436931
CAS RN: 1465-22-1
M. Wt: 387 g/mol
InChI Key: REBCVFLXLHHELL-UHFFFAOYSA-N
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Description

meta-Methylfentanyl (hydrochloride) is an analytical reference standard categorized as an opioid. meta-Methylfentanyl is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.

Scientific Research Applications

  • Analgesic Properties :

    • A study focused on the oxalate salts and free bases of fentanyl and its analogues, including N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide, indicated its potential as a new lead compound for long-acting analgesia. The study explored its structure through various spectroscopic techniques and theoretical calculations (Jimeno et al., 2003).
  • Anticancer Potential :

    • Research on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which include derivatives of propanamide, revealed promising anticancer properties. Some synthesized compounds demonstrated strong anticancer activity relative to doxorubicin (Rehman et al., 2018).
  • Inhibition of Phospholipase A2 :

    • A series of benzenesulfonamides, including N-(phenylalkyl)piperidine derivatives, were synthesized and evaluated as potent membrane-bound phospholipase A2 inhibitors. These compounds showed promising results in reducing the size of myocardial infarction in animal models (Oinuma et al., 1991).
  • Chemical Characterization and Structural Analysis :

    • N-(1-(2-phenethyl)-4-piperidinyl-N-phenyl-propanamide (fentanyl) was synthesized and characterized by various spectroscopic techniques. The study provided detailed insights into its molecular structure and electronic properties (Asadi et al., 2017).
  • Potential Ligands for Opioid and Imidazoline Receptors :

    • Derivatives of N-(1-phenethyl-4-piperidyl)propanamides were synthesized and screened for their affinity to opioid and I2-imidazoline receptors. Some compounds exhibited moderate analgesic properties and mu opioid agonist activity (Montero et al., 2002).

properties

IUPAC Name

N-(3-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(22-11-7-8-19(2)18-22)21-13-16-24(17-14-21)15-12-20-9-5-4-6-10-20;/h4-11,18,21H,3,12-17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBCVFLXLHHELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC(=C3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401037327
Record name m-Methylfentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride

CAS RN

1465-22-1
Record name Meta-methylfentanyl hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Methylfentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name META-METHYLFENTANYL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLV64X6V9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride
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